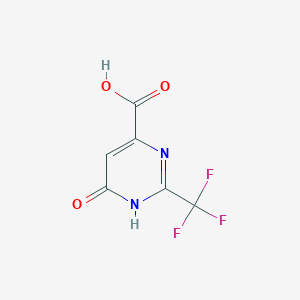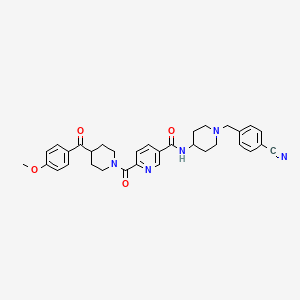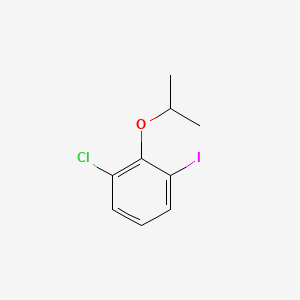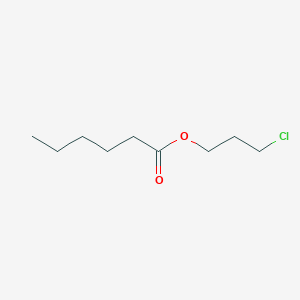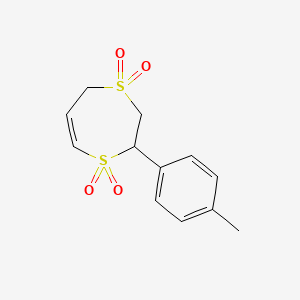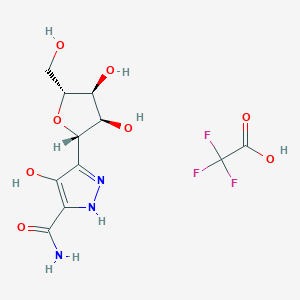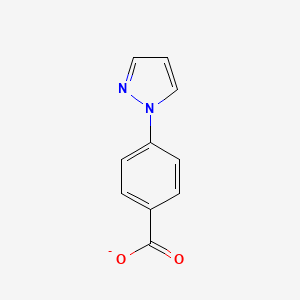
1-(2-Methyl-4-nitrophenyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyl-4-nitrophenyl)ethanamine is an organic compound that belongs to the class of amines It features a phenyl ring substituted with a methyl group at the 2-position and a nitro group at the 4-position, along with an ethanamine group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
1-(2-Methyl-4-nitrophenyl)ethanamine can be synthesized through several methods. One common approach involves the nitration of 2-methylacetophenone to introduce the nitro group, followed by reduction to form the corresponding amine. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
1-(2-Methyl-4-nitrophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1-(2-Methyl-4-aminophenyl)ethanamine.
Substitution: Formation of N-substituted ethanamine derivatives.
科学的研究の応用
1-(2-Methyl-4-nitrophenyl)ethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Methyl-4-nitrophenyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, while the nitro group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(4-Nitrophenyl)ethanamine: Lacks the methyl group at the 2-position.
1-(2-Methylphenyl)ethanamine: Lacks the nitro group at the 4-position.
1-(4-Methyl-2-nitrophenyl)ethanamine: Similar structure but different substitution pattern.
Uniqueness
1-(2-Methyl-4-nitrophenyl)ethanamine is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
1-(2-methyl-4-nitrophenyl)ethanamine |
InChI |
InChI=1S/C9H12N2O2/c1-6-5-8(11(12)13)3-4-9(6)7(2)10/h3-5,7H,10H2,1-2H3 |
InChIキー |
NGMBDJFEXFQEPH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




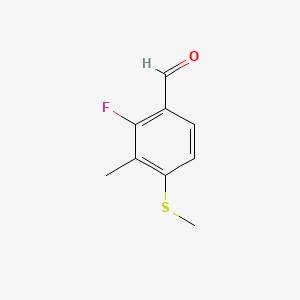

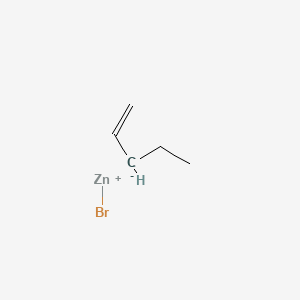
![[(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate](/img/structure/B14754326.png)
